N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

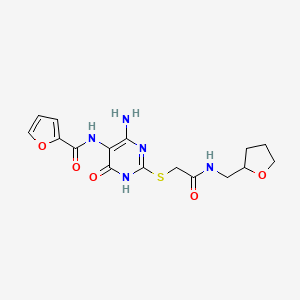

The compound N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide features a dihydropyrimidinone core substituted with a furan-2-carboxamide group, a thioether linkage, and a tetrahydrofuran (THF)-derived amine. The thioether bridge may contribute to metabolic stability compared to ether or ester linkages.

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5S/c17-13-12(19-14(23)10-4-2-6-26-10)15(24)21-16(20-13)27-8-11(22)18-7-9-3-1-5-25-9/h2,4,6,9H,1,3,5,7-8H2,(H,18,22)(H,19,23)(H3,17,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZSPDHTNSUHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with notable biological activity, particularly as an inhibitor of thymidylate synthase, which plays a crucial role in nucleotide synthesis. This compound has garnered attention for its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 439.44 g/mol. Its structure includes several functional groups that contribute to its biological properties:

- Amino Group : Contributes to the compound's reactivity and potential for biological interactions.

- Oxo Group : Enhances the molecule's ability to form hydrogen bonds, which can be critical for binding to biological targets.

- Thio Group : May play a role in the mechanism of action by facilitating interactions with thiol-containing biomolecules.

Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 439.44 g/mol |

| Functional Groups | Amino, oxo, thio |

| Bioactive Potential | Dual inhibitor of thymidylate synthase; potential antimicrobial properties |

Anticancer Properties

Research indicates that N-(4-amino-6-oxo...) exhibits significant antiproliferative effects on cancer cells through its action as a dual inhibitor of thymidylate synthase. This enzyme is critical for DNA synthesis and repair, making it a prime target in cancer therapy. The inhibition of thymidylate synthase can lead to reduced nucleotide availability, ultimately resulting in decreased cell proliferation.

Case Study: In Vitro Antitumor Evaluation

A study evaluated the compound's effectiveness against various cancer cell lines, demonstrating a promising reduction in cell viability at micromolar concentrations. The results suggested that the compound could serve as a lead candidate for further development in oncology.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-amino-6-oxo...) has shown potential antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains, indicating that this compound may also be useful in treating infections.

Table: Comparison with Known Anticancer Agents

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine derivative | Anticancer agent targeting thymidylate synthase |

| Methotrexate | Folate analogue | Antimetabolite used in cancer therapy |

| Capecitabine | Prodrug of 5-fluorouracil | Anticancer agent with selective tumor targeting |

| N-(4-amino-6-oxo...) | Tetrahydrofuran moiety and thiophene ring | Dual inhibition mechanism; potential for overcoming resistance |

The dual inhibition mechanism of N-(4-amino-6-oxo...) is believed to involve both direct enzyme inhibition and modulation of related metabolic pathways. This multifaceted approach may enhance its efficacy compared to traditional single-target agents like 5-fluorouracil.

Interaction Studies

Understanding how N-(4-amino-6-oxo...) interacts with biological systems is crucial for elucidating its mechanism of action. Studies utilizing molecular docking simulations have suggested favorable binding affinities to thymidylate synthase, supporting its role as an effective inhibitor.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocycle Modifications

Thiophene vs. Furan Substitution

- Target Compound : Contains a furan-2-carboxamide group.

- Analog () : Replaces furan with thiophene-2-carboxamide (sulfur instead of oxygen in the aromatic ring).

Dihydropyrimidinone vs. Tetrahydrothienopyrimidine

- Analog (): Features a tetrahydrothieno[2,3-d]pyrimidine core with a thioxo group. Impact: The thienopyrimidine core may enhance rigidity and binding affinity to enzymes like thymidine phosphorylase (TP), whereas the dihydropyrimidinone core in the target compound could favor hydrogen bonding with polar residues .

Substituent Variations

THF-Derived Amine vs. Morpholine/Pyrrolidine

- Target Compound : Includes a (tetrahydrofuran-2-yl)methyl amine.

- Analog () : Uses morpholinyl or pyrrolidinyl groups.

Thioether vs. Oxoethyl Linkages

Thymidine Phosphorylase (TP) Inhibition

- Analog () : Dihydropyrimidone derivatives (e.g., methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-ylate) exhibit TP inhibition (IC₅₀ = 448.9 ± 4.1 µM).

Antitumor Activity

- Analog (): A thieno[2,3-d]pyrimidine carboxamide with a dimethylaminoethyl group shows antitumor activity via kinase inhibition.

- Target Compound: The furan-carboxamide and THF groups may target similar pathways but with altered pharmacokinetics due to reduced basicity compared to dimethylaminoethyl substituents .

Physicochemical and Structural Data

Table 1: Key Structural and Functional Comparisons

NMR Spectral Analysis ()

- Regions A (39–44 ppm) and B (29–36 ppm) : Chemical shifts in the target compound’s THF-methylamine and thioether regions likely differ from analogs with morpholine or oxoethyl groups, suggesting distinct electronic environments influencing binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, and how can reaction yields be maximized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions. Key intermediates include tetrahydrofuran-2-ylmethylamine derivatives and thiol-containing pyrimidine precursors. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C for cyclization) are critical. Use HPLC or TLC for purity checks at each step .

- Data Optimization : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometric ratios (e.g., 1.2:1 for amine:thiol coupling) and using catalysts like triethylamine .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR : 1H/13C NMR to confirm the tetrahydrofuran ring (δ 3.5–4.5 ppm for oxymethylene protons) and pyrimidine core (δ 8.2–8.5 ppm for NH groups).

- HRMS : To validate molecular weight (e.g., expected [M+H]+ at m/z ~450–500).

- X-ray crystallography : For absolute stereochemistry determination, particularly for the thioether linkage and furan-carboxamide orientation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated degradation studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via UPLC-MS.

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order models. Stability is typically highest at pH 7.4 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine-thioether derivatives?

- Methodology :

- Comparative SAR analysis : Tabulate bioactivity data (e.g., IC50 values) against structural variations (e.g., substituents on the tetrahydrofuran or pyrimidine moieties). For example:

| Compound Modification | Target Enzyme IC50 (nM) | Cell-Based Activity (GI50, µM) |

|---|---|---|

| 6-Ethyl substitution (analog) | 54 (TS), 19 (DHFR) | 0.12–0.45 (tumor cells) |

| 6-Methyl substitution (analog) | 210 (TS), 85 (DHFR) | 1.2–3.8 (tumor cells) |

| Source: Adapted from dual TS/DHFR inhibitor studies |

- Mechanistic assays : Use isothermal titration calorimetry (ITC) to compare binding affinities for targets like thymidylate synthase (TS) .

Q. How can computational modeling predict binding modes of this compound with enzymes like dihydrofolate reductase (DHFR)?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding between the carboxamide group and DHFR’s Asp27).

- MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

- Methodology :

- Gene knockout/knockdown : Use CRISPR-Cas9 to silence DHFR or TS in cancer cell lines. Compare compound efficacy (e.g., IC50 shifts from 0.15 µM to >5 µM in DHFR-null cells).

- Metabolomic profiling : Quantify dTMP/dUMP ratios via LC-MS to confirm TS inhibition .

Methodological Guidance

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

- Solutions :

- Activation of carboxyl groups : Use HATU or EDC/NHS for efficient amide bond formation.

- Purification : Employ gradient flash chromatography (silica gel, 5–10% MeOH/DCM) to isolate the product from unreacted starting materials .

Q. Which in vitro assays are suitable for preliminary toxicity screening?

- Assays :

- Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4 IC50 determination).

- Cardiotoxicity : hERG channel binding assays (patch-clamp or fluorescence-based).

- Genotoxicity : Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.